

In-Vitro Non-Enzymatic Degradation of Ilaprazole: A Technical Guide

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Compound of Interest

Compound Name: *Ilaprazole sodium hydrate*

Cat. No.: *B8050764*

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Introduction

Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and dyspepsia. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and shelf-life. This technical guide provides an in-depth overview of the non-enzymatic degradation pathways of ilaprazole in vitro, based on forced degradation studies conducted under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. These studies are fundamental in identifying potential degradation products and developing stability-indicating analytical methods.

Non-Enzymatic Degradation Pathways

Forced degradation studies reveal that ilaprazole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.^{[1][2]} Conversely, the drug demonstrates significant stability under thermal and photolytic stress.^{[1][2]} The primary non-enzymatic degradation pathways are initiated by acid hydrolysis, base hydrolysis, and oxidation.

Acidic Degradation

Ilaprazole degrades in an acidic environment. The degradation process is time-dependent, with more significant degradation observed over longer exposure periods.^{[1][2]} Studies have shown that in the presence of 0.1 N hydrochloric acid (HCl), a noticeable percentage of the drug

degrades within 24 hours.[1][2] This instability in acidic conditions underscores the need for enteric-coated formulations for oral administration to protect the drug from gastric acid.

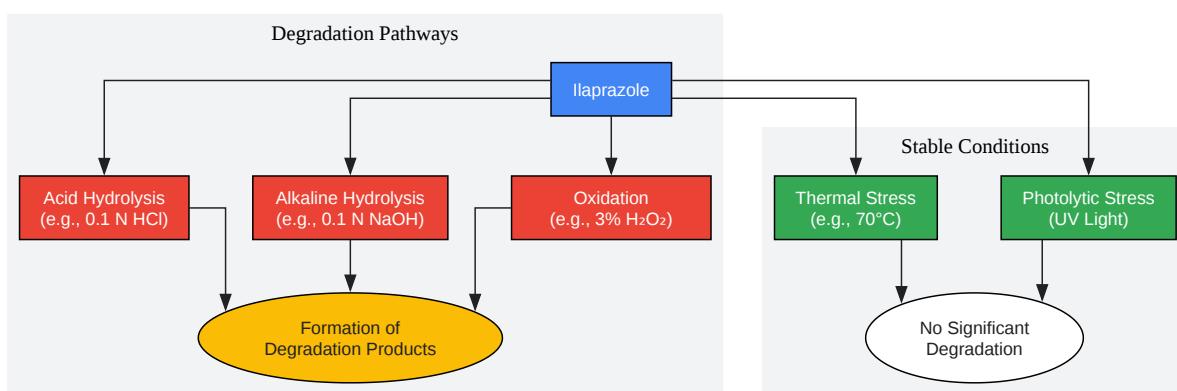
Alkaline Degradation

Similar to acidic conditions, ilaprazole is also labile in alkaline environments. Exposure to 0.1 N sodium hydroxide (NaOH) leads to a considerable level of degradation over time.[1][2] While some reports suggest it is stable in alkaline conditions, others show significant degradation, indicating that the specific conditions of the study are critical.[3][4]

Oxidative Degradation

The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), induces the degradation of ilaprazole.[1][2] The sulfoxide group in the benzimidazole structure of PPIs is often susceptible to oxidation. The rate of degradation is dependent on the concentration of the oxidizing agent and the duration of exposure.[1][2]

The overall degradation pathways are summarized in the diagram below.



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Ilaprazole Degradation and Stability Pathways.

Quantitative Degradation Data

The extent of ilaprazole degradation varies with the stressor and the duration of exposure. The table below summarizes the quantitative data from a forced degradation study.

Stress Condition	Stressor	Exposure Time (hours)	% Degradation
Acidic	0.1 N HCl	1	7.15% [1] [2]
24	27.28% [1] [2]		
Alkaline	0.1 N NaOH	1	6.58% [1] [2]
24	23.28% [1] [2]		
Oxidative	3% H ₂ O ₂	1	5.12% [1] [2]
24	22.57% [1] [2]		
Thermal	70°C	48	No significant degradation [1] [2]
Photolytic	UV Light	-	No significant degradation [1] [2]

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of ilaprazole, adhering to ICH guidelines.

Materials and Instrumentation

- Drug: Ilaprazole pure API (Active Pharmaceutical Ingredient).
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Ammonium acetate buffer.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector, Liquid Chromatography-Mass Spectrometry (LC-MS), pH meter, oven.[1][5]

Chromatographic Conditions

- Column: Zodiac CN C18 (250mm x 4.6mm, 5 μ m) or Kinetex C18 (250 x 4.6 mm, 5 μ).[1][3][4][6]
- Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile in varying ratios (e.g., 55:45, v/v).[5]
- Flow Rate: 1.0 mL/min.[3][4][5][6]
- Detection Wavelength: 303 nm or 305 nm.[3][4][5][6]
- Injection Volume: 20 μ l.[3][4][6]

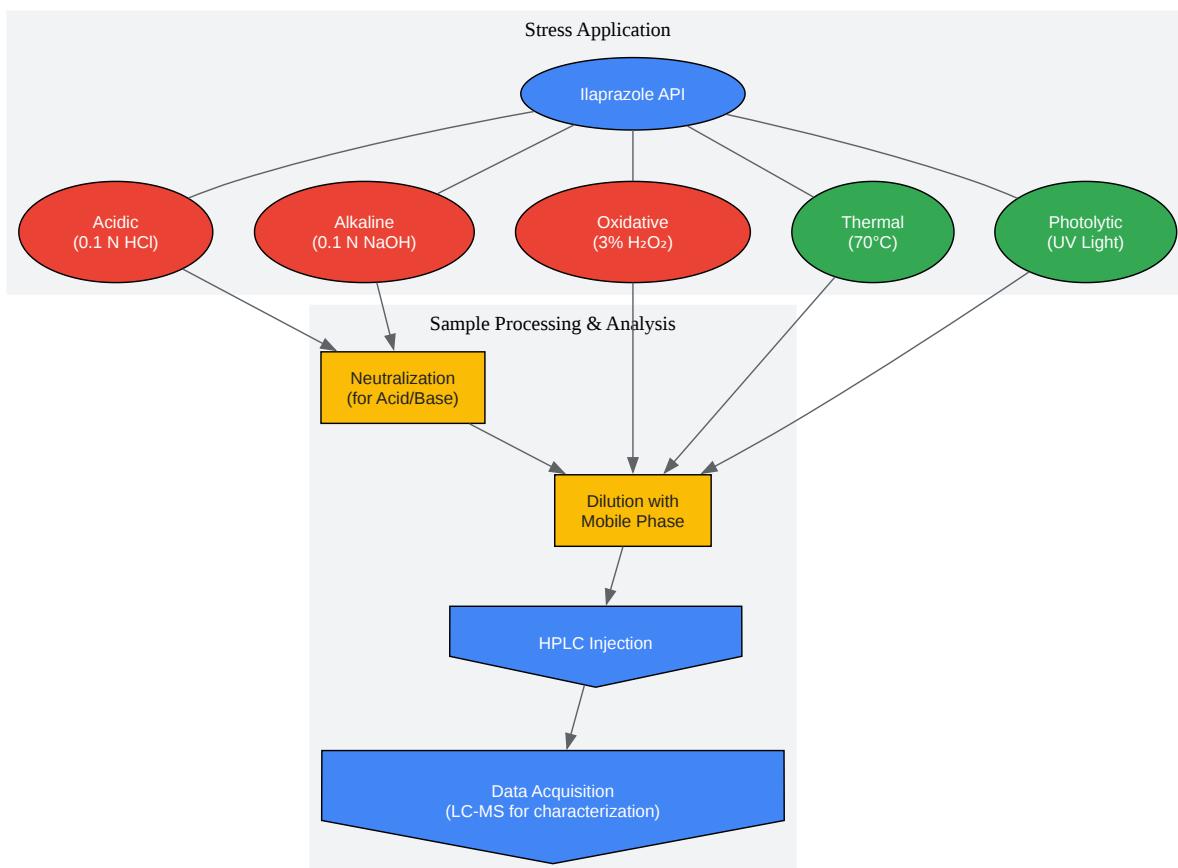
Forced Degradation (Stress Testing) Procedures

- Acid Hydrolysis: 1.0 ml of an ilaprazole stock solution was mixed with 1.0 ml of 0.1 N HCl in a 10 ml volumetric flask. The solution was kept at room temperature for specified durations (e.g., 1, 3, 6, 24, 48 hours). Following incubation, the solution was neutralized with 1.0 ml of 0.1 N NaOH and diluted to the final volume with the mobile phase before injection into the HPLC system.[1]
- Alkaline Hydrolysis: 1.0 ml of the ilaprazole stock solution was treated with 1.0 ml of 0.1 N NaOH in a 10 ml volumetric flask. The mixture was kept at room temperature for various time points. After the specified time, the solution was neutralized with 1.0 ml of 0.1 N HCl and diluted with the mobile phase for analysis.
- Oxidative Degradation: 1.0 ml of the ilaprazole stock solution was mixed with 1.0 ml of 3% H₂O₂. The solution was stored at room temperature for specified durations. After the stress period, the solution was diluted with the mobile phase to the mark for chromatographic analysis.
- Thermal Degradation: A sample of ilaprazole pure drug (e.g., 1 gm) was placed in an oven and maintained at 70°C for up to 48 hours. Samples were withdrawn at different time

intervals (e.g., 12, 24, 48 hours), dissolved in the mobile phase, and diluted to the required concentration for analysis.[1][2]

- Photolytic Degradation: Ilaprazole samples were exposed to ultraviolet (UV) light to assess for photodegradation.

The general workflow for these experimental protocols is depicted below.



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Forced Degradation Experimental Workflow.

Conclusion

In summary, the non-enzymatic degradation of ilaprazole in vitro is primarily driven by hydrolysis under acidic and alkaline conditions, as well as by oxidation. The drug exhibits notable stability against thermal and photolytic stress. This information is crucial for the development of stable pharmaceutical formulations and for the establishment of validated, stability-indicating analytical methods for quality control. The characterization of degradation products using techniques like LC-MS is essential for a complete understanding of the degradation profile and for ensuring the safety of the drug product throughout its lifecycle.

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